molecular formula C26H30N2O8 B1457332 1,3-Dibenzylpiperazine dimaleate CAS No. 1351664-16-8

1,3-Dibenzylpiperazine dimaleate

Cat. No.: B1457332
CAS No.: 1351664-16-8
M. Wt: 498.5 g/mol
InChI Key: RFGHBTRTYIBIGA-SPIKMXEPSA-N
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Description

1,3-Dibenzylpiperazine dimaleate is a chemical compound with the molecular formula C26H30N2O8 and a molecular weight of 498.5 g/mol. It is a research chemical identified by its chemical structure, which consists of two benzyl groups attached to a piperazine ring, and it is combined with maleic acid to form the dimaleate salt. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibenzylpiperazine dimaleate can be synthesized through a multi-step process involving the reaction of piperazine with benzyl chloride to form 1,3-dibenzylpiperazine. This intermediate is then reacted with maleic acid to form the dimaleate salt . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using microwave-assisted synthesis, which increases the reaction rate and yield . This method involves the transformation of microwave energy into heat, leading to more efficient reactions and reduced side products.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzylpiperazine dimaleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl groups, where nucleophiles replace the benzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the benzyl groups.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1,3-Dibenzylpiperazine dimaleate is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving the modulation of biological pathways and as a potential ligand for receptor studies.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1,3-dibenzylpiperazine dimaleate involves its interaction with various molecular targets, including receptors and enzymes. The compound can modulate the activity of these targets by binding to them and altering their function. This modulation can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: A related compound with similar structural features but different pharmacological properties.

    1-(3-Chlorophenyl)piperazine: Another piperazine derivative with distinct chemical and biological activities.

    1-(3-Trifluoromethyl-phenyl)piperazine: Known for its use in various research applications and its unique chemical properties.

Uniqueness

1,3-Dibenzylpiperazine dimaleate is unique due to its specific combination of benzyl groups and the piperazine ring, which imparts distinct chemical reactivity and biological activity. Its dimaleate salt form enhances its solubility and stability, making it suitable for various research applications.

Properties

IUPAC Name

(Z)-but-2-enedioic acid;1,3-dibenzylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2.2C4H4O4/c1-3-7-16(8-4-1)13-18-15-20(12-11-19-18)14-17-9-5-2-6-10-17;2*5-3(6)1-2-4(7)8/h1-10,18-19H,11-15H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGHBTRTYIBIGA-SPIKMXEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1NC(CN(C1)CC2=CC=CC=C2)CC3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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